4-(Phenylsulfonyl)-2-butanone
Overview
Description
4-(Phenylsulfonyl)-2-butanone is a chemical compound with the molecular formula C10H12O3S . It is a type of sulfone, a group of organic compounds containing a sulfonyl functional group attached to two carbon atoms . Sulfones are known for their stability and resistance to oxidation and reduction, making them useful in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 4-(Phenylsulfonyl)-2-butanone consists of a butanone backbone with a phenylsulfonyl group attached. The phenylsulfonyl group consists of a phenyl ring (a six-carbon aromatic ring) attached to a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to the butanone backbone) .Scientific Research Applications
Biocatalytic Applications
- The preparation of (R)-4-(phenylthio)-2-butanol and (R)-4-(phenylsulfonyl)-2-butanol has been established using biocatalysts like Pichia farinosa and Rhodococcus rhodochrous, demonstrating the potential of 4-(Phenylsulfonyl)-2-butanone in biocatalysis (Sugai, Ohtsuka, & Ohta, 1996).
Synthetic Applications
- A method for the fabrication of 4-Phenyl-2-Butanone, an intermediate in synthesizing medicines for inflammation, highlights its importance in chemical synthesis (Jiangli Zhang, 2005).
- The dianion of 4-(phenylsulfonyl)butanoic acid was used to prepare a pivotal intermediate for novel syntheses of indolizidines, showcasing its role in complex chemical syntheses (Kiddle, Green, & Thompson, 1995).
Material Science and Pharmaceutical Applications
- Carbon-14 labeled 4-phenyl-2-butanone derivatives were synthesized for potential use in radiopharmaceuticals, indicating its application in material science and pharmaceutical research (Dischino, Banville, & Rémillard, 2003).
Organic Chemistry Applications
- Studies on acetylenic compounds involving 4-phenyl-2-butanone derivatives suggest its importance in exploring novel organic reactions and synthesizing complex organic structures (Yoshimoto, Ishida, & Kishida, 1971).
properties
IUPAC Name |
4-(benzenesulfonyl)butan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-9(11)7-8-14(12,13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBVTJOAYYZFPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCS(=O)(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylsulfonyl)-2-butanone |
Citations
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